molecular formula C17H14N2OS B2526595 4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 87614-00-4

4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2526595
CAS No.: 87614-00-4
M. Wt: 294.4 g/mol
InChI Key: NERONVMZIDSIRT-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications . The presence of the thiazole ring in the structure of 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide typically involves the reaction of 4-methylbenzoyl chloride with 4-phenylthiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated equipment and continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-phenyl-thiazol-2-yl)-acetamide
  • 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzenesulfonamide
  • 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzylamine

Uniqueness

4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the benzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)16(20)19-17-18-15(11-21-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERONVMZIDSIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Phenyl-thiazol-2-ylamine (35.2 mg, 0.200 mmol) and 4-methyl-benzoyl chloride (30.9 mg, 0.200 mmol) were dissolved in 1 mL of pyridine. The reaction mixture was stirred at room temperature overnight and then purified by reverse-phase preparative liquid chromatography (20.6 mg, 0.0635 mmol, 31.8%). ESI-MS m/z calc. 294.1. found 295.2 (M+1)+ Retention time 3.55 minutes.
Quantity
35.2 mg
Type
reactant
Reaction Step One
Quantity
30.9 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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